molecular formula C16H19NO4 B8539052 1H-Indole-5-acetic acid, 3-(ethoxycarbonyl)-2-methyl-, ethyl ester CAS No. 405267-75-6

1H-Indole-5-acetic acid, 3-(ethoxycarbonyl)-2-methyl-, ethyl ester

Cat. No.: B8539052
CAS No.: 405267-75-6
M. Wt: 289.33 g/mol
InChI Key: VOSJKSAHZRAZAY-UHFFFAOYSA-N
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Description

1H-Indole-5-acetic acid, 3-(ethoxycarbonyl)-2-methyl-, ethyl ester is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

405267-75-6

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-4-20-14(18)9-11-6-7-13-12(8-11)15(10(3)17-13)16(19)21-5-2/h6-8,17H,4-5,9H2,1-3H3

InChI Key

VOSJKSAHZRAZAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)NC(=C2C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-9-methoxy-2-methyl-6,11,12,13-tetrahydro-3H,6aH-3,12a-diaza-benzo[a]cyclopent[h]anthracene-1-carboxylic acid ethyl ester (Example 1, Step 9) (0.2 g, 0.42 mmol) in THF/ethanol 1:1 (30 mL) is added palladium on carbon (20%). The suspension is hydrogenated for 8 hours. The catalyst is filtered and the solution is concentrated in vacuo. Ethanol (1 mL) is added and white crystals precipitated. The solid material is filtered and recrystallized from ethanol to afford the desired product (Compound 3) (0.09 g, 54%). MS: 391.1 (M+1)+.
Name
5-bromo-9-methoxy-2-methyl-6,11,12,13-tetrahydro-3H,6aH-3,12a-diaza-benzo[a]cyclopent[h]anthracene-1-carboxylic acid ethyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
54%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-ethoxycarbonylmethyl-2-iodo-phenylamino)but-2-enoic acid ethyl ester (12.5 g, 30 mmol) in DMF (30 mL), tripropylamine (4.3 g, 30 mmol), and Pd(II)acetate (0.33 g, 1.5 mmol) are added, and the reaction mixture is heated at 120° C. for 1 hour. After cooling to room temperature, ethyl acetate (150 mL) is added. The organic layer is washed with water (2×100 mL), dried (Na2SO4), filtered, and concentrated in vacuo. The crude material is recrystallized from hexane/ethyl acetate to give a yellow-orange solid (3.3 g, 38%). MS: 290 (M+1)+.
Name
3-(4-ethoxycarbonylmethyl-2-iodo-phenylamino)but-2-enoic acid ethyl ester
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II)acetate
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Yield
38%

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